An In-depth Technical Guide to Quinolin-4-ylmethanol Hydrobromide: Structure, Properties, and Synthesis
An In-depth Technical Guide to Quinolin-4-ylmethanol Hydrobromide: Structure, Properties, and Synthesis
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, Quinolin-4-ylmethanol, and its hydrobromide salt. The methanolic functional group at the 4-position serves as a critical synthetic handle for further molecular elaboration, making it a valuable building block in drug discovery programs.
The conversion of the parent compound to its hydrobromide salt is a common strategy in pharmaceutical development. This process protonates the basic nitrogen of the quinoline ring, typically enhancing the compound's crystallinity, stability, and, most importantly, its aqueous solubility—a critical factor for bioavailability and formulation. This document provides a detailed exploration of the chemical structure, properties, and a validated synthetic pathway for Quinolin-4-ylmethanol Hydrobromide, designed for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Quinolin-4-ylmethanol consists of a quinoline ring system substituted at the C4 position with a hydroxymethyl group. The quinoline core is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a pyridine ring. The hydrobromide salt is formed by the protonation of the pyridine nitrogen atom by hydrobromic acid.
Data Summary
Quantitative data for the free base, Quinolin-4-ylmethanol, are available through computational and experimental sources. However, specific experimental data for the hydrobromide salt are not widely reported in publicly accessible literature. The properties of the salt are therefore calculated or inferred based on established chemical principles.
| Property | Quinolin-4-ylmethanol (Free Base) | Quinolin-4-ylmethanol Hydrobromide (Salt) |
| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀BrNO |
| Molecular Weight | 159.18 g/mol | 240.09 g/mol (Calculated) |
| Appearance | Solid (Expected) | Crystalline Solid (Expected) |
| Melting Point | Not widely reported | Expected to be higher than the free base |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol. | Expected to have enhanced solubility in water and polar protic solvents. |
| XLogP3 | 1.4 | Expected to be significantly lower (more hydrophilic) |
| Hydrogen Bond Donors | 1 | 2 (hydroxyl and protonated nitrogen) |
| Hydrogen Bond Acceptors | 2 | 1 (hydroxyl oxygen) |
Synthesis and Purification
The synthesis of Quinolin-4-ylmethanol Hydrobromide is most efficiently approached as a two-step process. The first step involves the synthesis of the precursor, Quinolin-4-ylmethanol, from a commercially available starting material. The second step is the salt formation.
Workflow Overview
Part 1: Synthesis of Quinolin-4-ylmethanol (Free Base)
The most direct and reliable method for preparing Quinolin-4-ylmethanol is through the reduction of Quinoline-4-carboxylic acid or its corresponding ester. Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride. Therefore, a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for this transformation.[5][6] The high hydride-donating capacity of LiAlH₄ is essential to overcome the resonance stability of the carboxylate anion formed in situ.[7][8]
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Reducing Agent: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add Lithium Aluminum Hydride (LiAlH₄, ~2.0 equivalents) to the stirred THF.
-
Causality:This exothermic addition is performed slowly at 0 °C to control the reaction rate and ensure safety. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
-
Addition of Starting Material: Dissolve Quinoline-4-carboxylic acid (1.0 equivalent) in a minimum amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise: a. Water (volume in mL equal to the mass of LiAlH₄ in g). b. 15% aqueous Sodium Hydroxide (volume in mL equal to the mass of LiAlH₄ in g). c. Water (volume in mL equal to 3 times the mass of LiAlH₄ in g).
-
Causality:This specific sequence (Fieser workup) is a standard and safe method for quenching LiAlH₄ reductions. It effectively neutralizes the excess hydride and precipitates the aluminum salts as a granular solid, which is easily filtered.
-
-
Workup and Isolation: Stir the resulting suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure Quinolin-4-ylmethanol.
Part 2: Preparation of Quinolin-4-ylmethanol Hydrobromide
The formation of the hydrobromide salt is an acid-base reaction. The basic nitrogen of the quinoline ring is protonated by a strong acid, HBr. The resulting salt typically has lower solubility in nonpolar organic solvents, allowing it to crystallize or precipitate from the solution. The following is a representative protocol based on standard methods for forming hydrobromide salts of heterocyclic amines.[9]
Experimental Protocol
-
Dissolution: Dissolve the purified Quinolin-4-ylmethanol (1.0 equivalent) in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly, add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., 15-25% HBr in isopropanol, ~1.1 equivalents) dropwise with vigorous stirring.[9]
-
Causality:The use of a slight excess of acid ensures complete protonation. The addition is performed at 0 °C as the acid-base neutralization is exothermic. The choice of solvent is critical; the free base should be soluble, while the resulting salt should be sparingly soluble to facilitate precipitation.
-
-
Crystallization: Upon addition of HBr, a precipitate should form. Continue stirring the suspension at 0 °C for 30-60 minutes to ensure complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting material or excess acid.
-
Drying: Dry the resulting crystalline solid under vacuum to obtain pure Quinolin-4-ylmethanol Hydrobromide.
Spectroscopic Analysis
Definitive spectroscopic data for the hydrobromide salt is scarce. The following analysis is based on the expected spectral characteristics of the parent molecule, Quinolin-4-ylmethanol, with annotations on the anticipated changes upon protonation.
¹H NMR Spectroscopy
The proton NMR spectrum is the most powerful tool for confirming the structure.
-
Aromatic Region (δ 7.5-9.0 ppm): The quinoline ring system will display a series of complex multiplets in this region.[10] The proton at the C2 position is typically the most deshielded due to its proximity to the nitrogen atom and will appear at the lowest field, often as a doublet. Upon protonation to form the hydrobromide salt, the electron-withdrawing effect of the now-cationic nitrogen (N-H⁺) will cause all protons on the quinoline ring, especially those on the pyridine portion (H2, H3), to shift further downfield.
-
Methylene Protons (δ ~5.0 ppm): The two protons of the -CH₂OH group would appear as a singlet. Its chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group.
-
Hydroxyl Proton (variable): The -OH proton will appear as a broad singlet with a variable chemical shift, depending on concentration and solvent.
-
N-H Proton (for the salt, δ > 12 ppm): In the hydrobromide salt, a new, typically broad signal for the N-H⁺ proton will appear at a very low field, often above 12 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch (broad, ~3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydroxyl group's O-H stretching vibration.[11]
-
Aromatic C-H Stretch (sharp, ~3000-3100 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the quinoline ring.
-
C=C and C=N Stretches (~1500-1650 cm⁻¹): A series of sharp to medium absorptions in this fingerprint region are characteristic of the aromatic quinoline core.[12]
-
C-O Stretch (~1050-1150 cm⁻¹): A strong absorption corresponding to the stretching of the primary alcohol C-O bond.
-
N-H⁺ Bending (for the salt, ~2400-2800 cm⁻¹): Upon formation of the hydrobromide salt, broad absorptions corresponding to the N-H⁺ stretching and bending vibrations are expected to appear.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For the free base, using Electron Impact (EI) ionization:
-
Molecular Ion (M⁺): A strong peak corresponding to the molecular weight of the free base (m/z = 159) is expected.
-
Key Fragments: Common fragmentation pathways would include the loss of a hydroxyl radical ([M-OH]⁺, m/z = 142) or the entire hydroxymethyl group ([M-CH₂OH]⁺, m/z = 128), which would be a stable quinolyl cation.[13]
For the hydrobromide salt, using a soft ionization technique like Electrospray Ionization (ESI+), the spectrum would be dominated by the molecular ion of the free base [M+H]⁺ at m/z 160.
Applications in Drug Development
Quinolin-4-ylmethanol and its derivatives are highly valuable scaffolds in medicinal chemistry. The quinoline core itself is a key pharmacophore in numerous approved drugs.[14] The primary utility of Quinolin-4-ylmethanol lies in its role as a versatile synthetic intermediate.
-
Antimalarial Agents: The 4-methanolquinoline core is a substructure of the famous antimalarial drug quinine and its synthetic analogs like mefloquine. This scaffold is crucial for activity against Plasmodium falciparum.[3]
-
Anticancer Therapeutics: Many quinoline derivatives have been investigated as anticancer agents, functioning through various mechanisms such as kinase inhibition and DNA intercalation.[1][4] The hydroxyl group of Quinolin-4-ylmethanol can be easily oxidized to an aldehyde for further elaboration or converted into an ether or ester linkage to attach other pharmacophores, creating hybrid molecules with potential dual-action mechanisms.
-
Antimicrobial Agents: The quinoline ring is the foundation of the quinolone class of antibiotics. While Quinolin-4-ylmethanol itself is not a primary antibiotic, its structure can be modified to develop novel antibacterial or antifungal agents.[2][15]
The synthesis of the hydrobromide salt is a critical step in advancing such compounds from discovery to preclinical development, as it often confers the necessary physicochemical properties for in vivo testing and formulation.
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